Ditert-butyl cyclohexane-1,3-diyldicarbamate
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Overview
Description
Ditert-butyl cyclohexane-1,3-diyldicarbamate is an organic compound with the molecular formula C16H30N2O4 It is a derivative of cyclohexane, featuring two tert-butyl groups and two carbamate groups attached to the 1 and 3 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditert-butyl cyclohexane-1,3-diyldicarbamate can be synthesized through a multi-step process involving the reaction of cyclohexane-1,3-diol with tert-butyl isocyanate. The reaction typically occurs under anhydrous conditions and may require the use of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate groups. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl cyclohexane-1,3-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: New carbamate derivatives with different substituents.
Scientific Research Applications
Ditert-butyl cyclohexane-1,3-diyldicarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ditert-butyl cyclohexane-1,3-diyldicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-diyldicarbamate: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
Ditert-butyl cyclohexane-1,4-diyldicarbamate: Similar structure but with carbamate groups at the 1 and 4 positions, leading to different conformational preferences.
Ditert-butyl benzene-1,3-diyldicarbamate: Contains a benzene ring instead of a cyclohexane ring, resulting in different aromatic properties.
Uniqueness
Ditert-butyl cyclohexane-1,3-diyldicarbamate is unique due to the presence of both tert-butyl and carbamate groups on a cyclohexane ring. This combination of functional groups imparts specific steric and electronic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMHWDQDLAEYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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